拉多替尼
描述
Radotinib is a pharmaceutical compound primarily used in the treatment of chronic myeloid leukemia, particularly in patients who exhibit resistance or intolerance to other Bcr-Abl tyrosine-kinase inhibitors such as imatinib . Developed by Ilyang Pharmaceutical Co., Ltd in South Korea, radotinib is marketed under the trade name Supect . It is known for its efficacy in targeting Philadelphia chromosome-positive chronic myeloid leukemia .
科学研究应用
Radotinib has a wide range of scientific research applications:
作用机制
Target of Action
Radotinib is a novel anti-cancer drug that primarily targets the BCR-ABL1 fusion kinase and the platelet-derived growth factor receptor (PDGFR) . These targets play a crucial role in the progression of certain types of cancer, most notably Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) .
Mode of Action
Radotinib exerts its effects by selectively inhibiting the BCR-ABL tyrosine kinase . The BCR-ABL fusion protein possesses continuous tyrosine kinase activity, which leads to the activation of various pathways that promote cell proliferation and inhibit apoptosis . By binding to the ATP-binding site of the BCR-ABL protein, Radotinib effectively blocks its activity, thus halting the proliferation of leukemic cells and promoting their apoptosis .
Biochemical Pathways
The inhibition of the BCR-ABL1 fusion kinase by Radotinib blocks the constitutive enzymatic activity driving Ph+ leukemia . This action disrupts the downstream signaling pathways that promote cell proliferation and inhibit apoptosis . Furthermore, Radotinib also inhibits the PDGFR, which is involved in cell growth and division .
Pharmacokinetics
It is known that radotinib is an oral drug . More research is needed to fully understand the ADME properties of Radotinib and their impact on its bioavailability.
Result of Action
Radotinib has been shown to induce apoptosis in cancer cells, including RPMI-8226, MM.1S, and IM-9 cells . It significantly increases the number of Annexin V-positive cells and decreases the mitochondrial membrane potential in these cells . Additionally, Radotinib treatment results in the cytosolic localization of cytochrome C . It also alters the expression of several proteins related to the STAT3 signaling pathway, including c-Myc, Bcl-xL, Mcl-1, cyclin D1, and cyclin D3 .
生化分析
Biochemical Properties
Radotinib plays a crucial role in inhibiting the activity of the BCR-ABL1 fusion protein, which is a constitutively active tyrosine kinase responsible for the uncontrolled proliferation of leukemic cells. Radotinib binds to the ATP-binding site of the BCR-ABL1 protein, thereby preventing its phosphorylation and subsequent activation. This inhibition leads to the suppression of downstream signaling pathways that promote cell proliferation and survival. Radotinib also interacts with other proteins and enzymes involved in cell signaling, such as the SRC family kinases, which further enhances its anti-leukemic effects .
Cellular Effects
Radotinib exerts significant effects on various types of cells, particularly leukemic cells. It induces apoptosis (programmed cell death) in these cells by inhibiting the BCR-ABL1 kinase activity, leading to the activation of pro-apoptotic pathways and the suppression of anti-apoptotic proteins. Radotinib also affects cell signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival and proliferation. Additionally, Radotinib influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of Radotinib involves its binding to the ATP-binding site of the BCR-ABL1 fusion protein, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the suppression of signaling pathways that promote cell proliferation and survival. Radotinib also inhibits the activity of other kinases, such as the SRC family kinases, which further contributes to its anti-leukemic effects. Additionally, Radotinib modulates gene expression by affecting the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Radotinib have been observed to change over time. Radotinib is relatively stable and does not degrade rapidly, allowing for sustained inhibition of the BCR-ABL1 kinase activity. Long-term studies have shown that Radotinib maintains its efficacy in inhibiting leukemic cell proliferation and inducing apoptosis over extended periods. Some studies have reported the development of resistance to Radotinib over time, which may be due to the emergence of mutations in the BCR-ABL1 gene .
Dosage Effects in Animal Models
In animal models, the effects of Radotinib vary with different dosages. At lower doses, Radotinib effectively inhibits the BCR-ABL1 kinase activity and suppresses leukemic cell proliferation. At higher doses, Radotinib may cause toxic effects, such as hepatotoxicity and myelosuppression. Studies have shown that there is a threshold dose above which the adverse effects of Radotinib outweigh its therapeutic benefits. Therefore, careful dose optimization is necessary to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
Radotinib is metabolized primarily in the liver by the cytochrome P450 enzymes, particularly CYP3A4. The metabolites of Radotinib are excreted mainly through the feces, with a smaller proportion being excreted in the urine. Radotinib does not significantly affect the metabolic flux or metabolite levels of other compounds, indicating that it has a relatively low potential for drug-drug interactions .
Transport and Distribution
Radotinib is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, such as the ATP-binding cassette (ABC) transporters, which facilitate its uptake and distribution. Radotinib accumulates in leukemic cells, where it exerts its inhibitory effects on the BCR-ABL1 kinase activity. The distribution of Radotinib in other tissues is relatively low, which helps to minimize its off-target effects .
Subcellular Localization
Radotinib is primarily localized in the cytoplasm of leukemic cells, where it binds to the BCR-ABL1 fusion protein and inhibits its kinase activity. Radotinib does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its accumulation in the cytoplasm allows for effective inhibition of the BCR-ABL1 kinase activity and suppression of downstream signaling pathways .
准备方法
The synthesis of radotinib involves several key steps:
Formation of the Core Structure: The core structure of radotinib is synthesized through a series of reactions involving the formation of benzamide and pyrazinylpyrimidine moieties.
Coupling Reactions: The benzamide and pyrazinylpyrimidine structures are coupled using specific reagents and conditions to form the final compound.
Purification: The synthesized radotinib is purified using techniques such as high-performance liquid chromatography to ensure its purity and efficacy.
Industrial production methods for radotinib involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure the consistency and safety of the final product .
化学反应分析
Radotinib undergoes various chemical reactions, including:
Oxidation: Radotinib can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions of radotinib are less common but can occur under specific conditions.
Substitution: Radotinib can participate in substitution reactions, especially involving its aromatic rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Radotinib is often compared with other Bcr-Abl tyrosine-kinase inhibitors such as:
Imatinib: The first tyrosine kinase inhibitor approved for chronic myeloid leukemia.
Nilotinib: Structurally similar to radotinib, but radotinib offers a more affordable option in emerging regions.
Dasatinib: Another second-generation tyrosine kinase inhibitor with a broader spectrum of activity.
Bosutinib: Known for its efficacy in patients with specific mutations.
Ponatinib: Effective against a wide range of Bcr-Abl mutations, including those resistant to other inhibitors.
Radotinib’s uniqueness lies in its high affinity for the Bcr-Abl kinase and its affordability, making it a valuable option for patients in various regions .
属性
IUPAC Name |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3N8O/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38/h3-15H,1-2H3,(H,35,39)(H,33,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPWHXBITIZIKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239069 | |
Record name | Radotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Philadelphia chromosome positive (Ph+) leukemia is driven by the constitutive enzymatic activity of the BCR-ABL1 fusion kinase. Tyrosine kinase inhibitors (TKIs) that block the activity of BCR-ABL1 are successfully used clinically to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). | |
Record name | Radotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12323 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
926037-48-1 | |
Record name | Radotinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926037-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Radotinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926037481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Radotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12323 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Radotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RADOTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I284LJY110 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Radotinib and how does it interact with it?
A1: Radotinib is a tyrosine kinase inhibitor (TKI) that primarily targets the BCR-ABL1 fusion protein. [, ] Radotinib binds to the ATP-binding site of BCR-ABL1, inhibiting its kinase activity. [, ] This interaction prevents the phosphorylation of downstream signaling molecules, ultimately inhibiting the proliferation and survival of chronic myeloid leukemia (CML) cells. []
Q2: What are the downstream effects of Radotinib inhibiting BCR-ABL1 activity?
A2: Inhibition of BCR-ABL1 by Radotinib disrupts several downstream signaling pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways. [, , ] This disruption leads to a decrease in cell proliferation, increased apoptosis, and reduced angiogenesis. [, , ]
Q3: Does Radotinib target other tyrosine kinases besides BCR-ABL1?
A3: Yes, in addition to BCR-ABL1, Radotinib also inhibits the platelet-derived growth factor receptor (PDGFR) and SRC family kinases. [, , ] This broader activity may contribute to its therapeutic effects in CML and other malignancies. []
Q4: What is the molecular formula and weight of Radotinib?
A4: The molecular formula of Radotinib is C24H27N7O2 and its molecular weight is 449.53 g/mol. []
Q5: Are there any specific spectroscopic data available for Radotinib?
A5: While specific spectroscopic data isn't readily available in these papers, analytical methods such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are commonly used to characterize and quantify Radotinib. [, ]
Q6: How do structural modifications to Radotinib affect its activity, potency, and selectivity?
A6: Unfortunately, the provided research papers don't go into detailed structure-activity relationship (SAR) analysis of Radotinib.
Q7: What are some strategies employed to improve Radotinib's stability, solubility, or bioavailability?
A8: Research has investigated dried blood spot (DBS) sampling methods to enable convenient therapeutic monitoring of Radotinib concentrations, potentially improving its application in clinical settings. []
Q8: How does Radotinib's pharmacokinetic profile relate to its in vivo activity and efficacy?
A10: A pharmacokinetic assay revealed that Radotinib effectively crosses the blood-brain barrier, which may be relevant to its potential therapeutic effects in prion diseases. []
Q9: Does body weight influence the effectiveness and safety of Radotinib?
A11: Research suggests that dose adjustment of Radotinib based on body weight is warranted, as dose-limiting toxicity was associated with higher dose per body weight. A two-tier weight-based dosing regimen has been proposed for better safety and efficacy. [, ]
Q10: What in vitro models have been used to assess Radotinib's efficacy?
A12: Cell-based assays using various CML cell lines (e.g., K562, Kasumi-1, NB4, HL60, THP-1) have been employed to evaluate Radotinib's cytotoxic effects. [, , , ] Radotinib has been shown to induce apoptosis, inhibit proliferation, and promote differentiation in these cell lines. [, , ]
Q11: What in vivo models have been used to assess Radotinib's efficacy?
A13: Mouse xenograft models using CML cell lines (e.g., IM-9) have demonstrated Radotinib's ability to suppress tumor growth in vivo. [, ] Additionally, hamster models infected with the 263K scrapie strain have shown that Radotinib can prolong survival times and reduce prion protein deposition. []
Q12: What are the key findings from clinical trials investigating Radotinib's efficacy in CML?
A14: Phase 3 clinical trials (e.g., RERISE) have demonstrated that Radotinib achieves significantly higher and faster rates of major molecular response (MMR) and complete cytogenetic response (CCyR) compared to imatinib in patients with newly diagnosed chronic phase CML. [, , , , ] These responses were also found to be earlier and deeper with Radotinib. [, ]
Q13: What are the known resistance mechanisms to Radotinib in CML?
A16: Similar to other TKIs, BCR-ABL1 kinase domain mutations can confer resistance to Radotinib. [, ] The T315I mutation, in particular, is known to be highly resistant to Radotinib. [, ]
Q14: What are the common adverse effects associated with Radotinib therapy?
A17: The safety profile of Radotinib has been evaluated in clinical trials. [, , , , , ] Common adverse events include hematological toxicities (e.g., thrombocytopenia, neutropenia, anemia), hyperbilirubinemia, and cutaneous reactions (e.g., rash, pruritus). [, , , , , , , ]
Q15: Are there any biomarkers being investigated to predict Radotinib efficacy or monitor treatment response?
A19: Early molecular response (EMR) at 3 months has been identified as a predictor for achieving MMR by 12 months in CML patients treated with Radotinib. [, , ] Further research is ongoing to identify additional biomarkers for predicting treatment success and monitoring response. []
Q16: What analytical methods are commonly used to characterize, quantify, and monitor Radotinib?
A20: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used analytical method for the determination of Radotinib levels in human plasma. []
Q17: Has there been any research on the environmental impact and degradation of Radotinib?
A17: The provided research papers do not discuss the environmental impact and degradation of Radotinib.
Q18: How has Radotinib contributed to the evolution of CML treatment?
A22: Radotinib represents an advancement in the development of second-generation TKIs for the treatment of CML. [, ] Its superior efficacy compared to imatinib, particularly in achieving faster and deeper molecular responses, has contributed to improving treatment outcomes for patients with newly diagnosed CML. [, , , , ]
Q19: Are there any cross-disciplinary applications of Radotinib beyond oncology?
A23: Research has investigated the potential use of Radotinib in the treatment of prion diseases. [] Preclinical studies in hamster models have demonstrated promising results, suggesting that Radotinib could be a candidate drug for this currently untreatable neurodegenerative disorder. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。